5-Methyl-2-(2-naphthyl)imidazole
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Overview
Description
5-Methyl-2-(2-naphthyl)imidazole is a heterocyclic compound that features an imidazole ring substituted with a methyl group at the 5-position and a naphthyl group at the 2-position. Imidazoles are known for their versatility and are widely used in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-2-(2-naphthyl)imidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of 2-naphthylamine with glyoxal and methylamine under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the imidazole ring .
Industrial Production Methods: Industrial production of substituted imidazoles often employs multicomponent reactions that allow for the efficient assembly of the desired product. Catalysts such as erbium triflate can be used to enhance the reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions: 5-Methyl-2-(2-naphthyl)imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The imidazole ring can participate in substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or alkylating agents.
Major Products Formed:
Oxidation: Formation of imidazole N-oxides.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of various substituted imidazole derivatives.
Scientific Research Applications
5-Methyl-2-(2-naphthyl)imidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of functional materials and catalysts.
Mechanism of Action
The mechanism of action of 5-Methyl-2-(2-naphthyl)imidazole involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing various biochemical pathways. Additionally, the compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
2-Phenylimidazole: Similar structure but with a phenyl group instead of a naphthyl group.
4-Methylimidazole: Similar structure but with a methyl group at the 4-position instead of the 5-position.
2-Naphthylimidazole: Similar structure but without the methyl group at the 5-position.
Uniqueness: 5-Methyl-2-(2-naphthyl)imidazole is unique due to the presence of both the naphthyl and methyl groups, which can influence its chemical reactivity and biological activity. The combination of these substituents can enhance its potential as a versatile compound in various applications .
Properties
Molecular Formula |
C14H12N2 |
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Molecular Weight |
208.26 g/mol |
IUPAC Name |
5-methyl-2-naphthalen-2-yl-1H-imidazole |
InChI |
InChI=1S/C14H12N2/c1-10-9-15-14(16-10)13-7-6-11-4-2-3-5-12(11)8-13/h2-9H,1H3,(H,15,16) |
InChI Key |
ZXPHHCRCSZNBFA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(N1)C2=CC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
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